4-(allyloxy)-N-[4-(cyanomethyl)phenyl]benzamide
Overview
Description
4-(allyloxy)-N-[4-(cyanomethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.121177757 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Asymmetric Synthesis and Catalysis
A study by Trost, Dogra, and Franzini (2004) highlighted the use of allyl systems in the asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives. They employed terminally substituted allyl systems for Mo-catalyzed asymmetric allylic alkylation, yielding products with excellent enantioselectivity. This process leverages the flexibility of allyl systems for further modifications via double-bond chemistry, demonstrating their utility in creating complex, chiral molecules (Trost, Dogra, & Franzini, 2004).
Liquid Crystalline Polymers
Bracon, Guittard, Givenchy, and Géribaldi (2000) synthesized monomers with allyloxy groups that, upon polymerization, exhibited high smectogen properties. These materials are crucial for the development of side-chain liquid crystalline polysiloxanes, which have wide applications in displays and photonic devices due to their unique optical and mechanical properties (Bracon, Guittard, Givenchy, & Géribaldi, 2000).
Advanced Polymer Synthesis
Sane et al. (2013) developed a strategy for synthesizing heterobifunctionalized polymers using initiators containing allyloxy groups. These polymers, including poly(e-caprolactones) and poly(methyl methacrylate)s, were designed for "click" chemistry applications, showcasing the role of allyloxy groups in creating functional materials for biomedical applications and materials science (Sane et al., 2013).
Organic Synthesis and Functionalization
Hirata et al. (2009) explored the nickel-catalyzed carbocyanation of alkynes with allyl cyanides, leading to polysubstituted 2,5-hexadienenitriles. This method facilitates the introduction of allyloxy groups into organic molecules, enabling the synthesis of complex structures with potential pharmaceutical applications (Hirata, Yukawa, Kashihara, Nakao, & Hiyama, 2009).
Antitubercular Scaffolds
Nimbalkar et al. (2018) synthesized novel derivatives containing the 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide structure, exhibiting significant antitubercular activity. This research underscores the potential of allyloxy-containing compounds in developing new therapeutics for tuberculosis, highlighting their role in medicinal chemistry (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-prop-2-enoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-13-22-17-9-5-15(6-10-17)18(21)20-16-7-3-14(4-8-16)11-12-19/h2-10H,1,11,13H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMJWNBATOYIQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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